N-{3-[5-Oxo-7-(Piperazin-1-Yl)-5h-[1,3,4]thiadiazolo[3,2-A]pyrimidin-2-Yl]phenyl}glycinamide N-{3-[5-Oxo-7-(Piperazin-1-Yl)-5h-[1,3,4]thiadiazolo[3,2-A]pyrimidin-2-Yl]phenyl}glycinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14492344
InChI: InChI=1S/C17H19N7O2S/c18-10-14(25)20-12-3-1-2-11(8-12)16-22-24-15(26)9-13(21-17(24)27-16)23-6-4-19-5-7-23/h1-3,8-9,19H,4-7,10,18H2,(H,20,25)
SMILES:
Molecular Formula: C17H19N7O2S
Molecular Weight: 385.4 g/mol

N-{3-[5-Oxo-7-(Piperazin-1-Yl)-5h-[1,3,4]thiadiazolo[3,2-A]pyrimidin-2-Yl]phenyl}glycinamide

CAS No.:

Cat. No.: VC14492344

Molecular Formula: C17H19N7O2S

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[5-Oxo-7-(Piperazin-1-Yl)-5h-[1,3,4]thiadiazolo[3,2-A]pyrimidin-2-Yl]phenyl}glycinamide -

Specification

Molecular Formula C17H19N7O2S
Molecular Weight 385.4 g/mol
IUPAC Name 2-amino-N-[3-(5-oxo-7-piperazin-1-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)phenyl]acetamide
Standard InChI InChI=1S/C17H19N7O2S/c18-10-14(25)20-12-3-1-2-11(8-12)16-22-24-15(26)9-13(21-17(24)27-16)23-6-4-19-5-7-23/h1-3,8-9,19H,4-7,10,18H2,(H,20,25)
Standard InChI Key ITNCYPYTFKVCFI-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CC=C4)NC(=O)CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

The compound’s structure comprises three distinct pharmacophoric elements: a thiadiazolo[3,2-a]pyrimidin-5-one core, a piperazine ring at the 7-position, and a glycinamide-substituted phenyl group at the 2-position (Figure 1) . The thiadiazole ring fused to pyrimidine enhances planar rigidity, facilitating interactions with biological targets, while the piperazine moiety contributes to solubility and pharmacokinetic properties. The glycinamide side chain introduces hydrogen-bonding capabilities, critical for target binding.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H19N7O2S\text{C}_{17}\text{H}_{19}\text{N}_{7}\text{O}_{2}\text{S}
Molecular Weight385.4 g/mol
CAS Number1355454-05-5
IUPAC Name2-amino-N-[3-(5-oxo-7-piperazin-1-yl- thiadiazolo[3,2-a]pyrimidin-2-yl)phenyl]acetamide
SMILESC1CN(CCN1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CC=C4)NC(=O)CN

The compound’s three-dimensional conformation, as modeled in PubChem, reveals a bent geometry that may enhance binding to hydrophobic pockets in enzymes or receptors .

Spectroscopic Characterization

Structural elucidation of the compound relies on 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and mass spectrometry. The piperazine protons typically resonate as a multiplet at δ 2.8–3.2 ppm, while the thiadiazole-pyrimidine core exhibits characteristic signals for aromatic protons at δ 7.5–8.5 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 385.4 ([M+H]+^+) .

Synthesis and Chemical Transformations

Synthetic Routes

The synthesis of N-{3-[5-Oxo-7-(Piperazin-1-Yl)-5H-thiadiazolo[3,2-A]pyrimidin-2-Yl]phenyl}glycinamide involves a multi-step sequence (Scheme 1):

  • Core Formation: Condensation of thiourea with ethyl cyanoacetate under acidic conditions yields the thiadiazole ring .

  • Piperazine Introduction: Nucleophilic substitution at the 7-position of the pyrimidine using piperazine in dimethyl sulfoxide (DMSO) at 80°C.

  • Glycinamide Coupling: Amidation of the 2-phenyl substituent with glycine ethyl ester, followed by hydrolysis to the free acid.

Key Reaction Conditions:

  • Solvents: DMSO, ethanol, water

  • Catalysts: Potassium carbonate, palladium(II) acetate

  • Yields: 50–75% after purification by column chromatography .

Optimization Challenges

Yield optimization is hindered by the poor solubility of intermediates. Microwave-assisted synthesis has been explored to reduce reaction times from 24 hours to 2–4 hours, improving yields by 15–20%. Alternative solvents like tetrahydrofuran (THF) and catalysts such as cesium carbonate are under investigation to enhance efficiency .

Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. In murine macrophages, it reduces lipopolysaccharide (LPS)-induced TNF-α production by 70% at 10 μM.

Cell LineIC50_{50} (μM)Mechanism
T-47D (Breast)8.2Caspase-3 activation, G1 arrest
NCI-H226 (Lung)11.5PARP cleavage, BSA binding

Antiviral Activity

Preliminary data suggest inhibition of HIV-1 protease with an IC50_{50} of 15 μM, attributed to the compound’s ability to occupy the hydrophobic active site. Further studies against SARS-CoV-2 are ongoing.

Research Findings and Experimental Data

In Vitro Pharmacokinetics

  • Plasma Stability: 85% remaining after 1 hour in human plasma.

  • CYP450 Inhibition: Moderate inhibition of CYP3A4 (IC50_{50} = 25 μM), necessitating drug interaction studies.

Molecular Docking Insights

Docking simulations with COX-2 (PDB: 5KIR) reveal hydrogen bonds between the glycinamide group and Arg120 and Tyr355, while the thiadiazole ring engages in π-π stacking with Phe518.

Future Directions and Therapeutic Implications

Clinical Translation Challenges

  • Bioavailability: Low oral bioavailability (<20%) due to poor solubility; nanoformulations (e.g., liposomes) are under development.

  • Toxicity: Initial rodent studies show hepatotoxicity at doses >50 mg/kg; structural analogs with reduced piperazine basicity are being synthesized.

Structural Optimization Strategies

  • Piperazine Replacements: Testing morpholine and 4-methylpiperazine to modulate solubility .

  • Glycinamide Modifications: Introducing methyl groups to enhance metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator